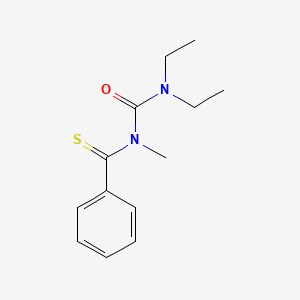
N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide is an organic compound with a complex structure that includes both carbamoyl and thiocarbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide typically involves the reaction of N-methylbenzenecarbothioamide with diethylcarbamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product . The reaction can be represented as follows:
N-methylbenzenecarbothioamide+diethylcarbamoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiocarbamates.
Scientific Research Applications
N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.
Medicine: Explored for its potential therapeutic effects, including its role in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. For example, it has been shown to inactivate liver mitochondrial aldehyde dehydrogenase by forming a covalent bond with the enzyme .
Comparison with Similar Compounds
Similar Compounds
Diethylcarbamoyl chloride: A related compound used in the synthesis of N-(Diethylcarbamoyl)-N-methylbenzenecarbothioamide.
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Carbamoyl chloride: The parent compound of the carbamoyl chloride family, known for its reactivity and use in organic synthesis.
Uniqueness
This compound is unique due to its dual functional groups (carbamoyl and thiocarbamate), which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where both functionalities are required.
Properties
CAS No. |
88225-93-8 |
|---|---|
Molecular Formula |
C13H18N2OS |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
1-(benzenecarbonothioyl)-3,3-diethyl-1-methylurea |
InChI |
InChI=1S/C13H18N2OS/c1-4-15(5-2)13(16)14(3)12(17)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
WFTABQBZNHQTJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N(C)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)

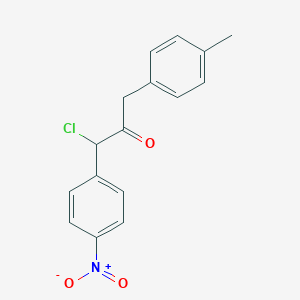
![2,3-Dimethyl-4,6,7-triphenyl-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B14379348.png)

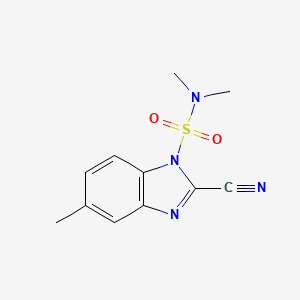


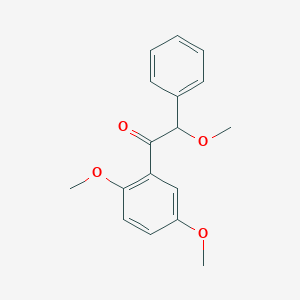
![5-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]pentan-1-ol](/img/structure/B14379392.png)
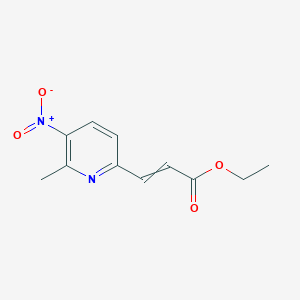

![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)
![17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14379405.png)
